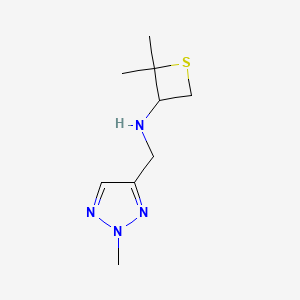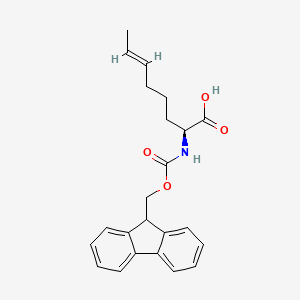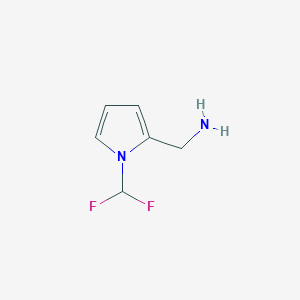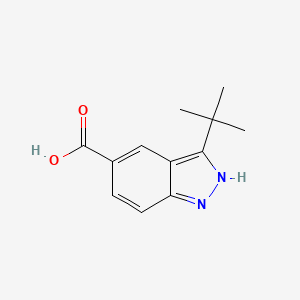
2,2-Dimethyl-N-((2-methyl-2H-1,2,3-triazol-4-yl)methyl)thietan-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-N-((2-methyl-2H-1,2,3-triazol-4-yl)methyl)thietan-3-amine is a heterocyclic compound that contains a thietane ring, a triazole ring, and an amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-((2-methyl-2H-1,2,3-triazol-4-yl)methyl)thietan-3-amine typically involves the following steps:
Formation of the Thietane Ring: The thietane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a halogenated alkane and a thiol.
Introduction of the Triazole Ring: The triazole ring can be introduced via a click chemistry reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This involves reacting an alkyne with an azide in the presence of a copper catalyst.
Attachment of the Amine Group:
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thietane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the amine group, potentially leading to the formation of dihydrotriazoles or secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles and secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
科学研究应用
2,2-Dimethyl-N-((2-methyl-2H-1,2,3-triazol-4-yl)methyl)thietan-3-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties such as conductivity or fluorescence.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes.
作用机制
The mechanism of action of 2,2-Dimethyl-N-((2-methyl-2H-1,2,3-triazol-4-yl)methyl)thietan-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the thietane ring can provide steric bulk and electronic effects. The amine group can act as a nucleophile or base, facilitating various biochemical reactions.
相似化合物的比较
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanamine: Similar in having a heterocyclic ring and an amine group.
1,2,3-Triazole Derivatives: Share the triazole ring structure and exhibit similar reactivity and applications.
Thietane Derivatives: Compounds containing the thietane ring, which can undergo similar chemical reactions.
Uniqueness
2,2-Dimethyl-N-((2-methyl-2H-1,2,3-triazol-4-yl)methyl)thietan-3-amine is unique due to the combination of the thietane and triazole rings in a single molecule. This structural feature imparts distinct chemical and physical properties, making it a versatile compound for various applications.
属性
分子式 |
C9H16N4S |
|---|---|
分子量 |
212.32 g/mol |
IUPAC 名称 |
2,2-dimethyl-N-[(2-methyltriazol-4-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C9H16N4S/c1-9(2)8(6-14-9)10-4-7-5-11-13(3)12-7/h5,8,10H,4,6H2,1-3H3 |
InChI 键 |
KNIMFYLASXYUQU-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(CS1)NCC2=NN(N=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-(2,3-Dihydro-1H-inden-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12963184.png)




![2-Methoxy-4-(6-methyl-2,6-diazaspiro[3.3]heptan-2-yl)aniline](/img/structure/B12963216.png)




